tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 243641-38-5
VCID: VC8258489
InChI: InChI=1S/C17H24N2O4/c1-5-22-14(20)11-13-9-8-12-7-6-10-19(15(12)18-13)16(21)23-17(2,3)4/h8-9H,5-7,10-11H2,1-4H3
SMILES: CCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

CAS No.: 243641-38-5

Cat. No.: VC8258489

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate - 243641-38-5

Specification

CAS No. 243641-38-5
Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name tert-butyl 7-(2-ethoxy-2-oxoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Standard InChI InChI=1S/C17H24N2O4/c1-5-22-14(20)11-13-9-8-12-7-6-10-19(15(12)18-13)16(21)23-17(2,3)4/h8-9H,5-7,10-11H2,1-4H3
Standard InChI Key RXHZJKPLJMBJDI-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1
Canonical SMILES CCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a 1,8-naphthyridine scaffold, a heterocyclic system containing two nitrogen atoms at positions 1 and 8. The 3,4-dihydro designation indicates partial saturation of the six-membered ring, reducing aromaticity and enhancing reactivity. Key functional groups include:

  • tert-Butyl carbamate (Boc): A protective group for amines, facilitating stability during synthesis.

  • 2-Ethoxy-2-oxoethyl: An ester moiety that can undergo hydrolysis or nucleophilic substitution.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC17H24N2O4\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{4}
Molecular Weight320.4 g/mol
Density1.156 ± 0.06 g/cm³ (predicted)
Boiling Point436.3 ± 45.0 °C (predicted)
pKa3.33 ± 0.20 (predicted)
SMILESCCOC(=O)CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1

The Boc group enhances solubility in organic solvents, while the ester moiety contributes to electrophilic reactivity.

Synthesis and Preparation

The synthesis involves multi-step organic reactions, typically starting with functionalization of the naphthyridine core. A reported method employs lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 0°C to deprotonate intermediates, followed by alkylation with ethyl bromoacetate to introduce the ethoxy-oxoethyl group.

Key Synthetic Steps :

  • Core Formation: Cyclization of a pyridine derivative to generate the 1,8-naphthyridine skeleton.

  • Boc Protection: Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate.

  • Alkylation: Reaction with ethyl bromoacetate under basic conditions to attach the 2-ethoxy-2-oxoethyl substituent.

The reaction achieves a 100% yield under optimized conditions, highlighting its efficiency for large-scale production .

Target ClassMechanism of Action
Tyrosine KinasesCompetitive ATP-binding inhibition
HDAC EnzymesChromatin remodeling and apoptosis induction
Bacterial TopoisomerasesDNA replication interference

The ethoxy-oxoethyl group may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids .

Chemical Reactivity and Modifications

The compound’s functional groups enable diverse transformations:

  • Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, exposing a free amine for further coupling.

  • Ester Hydrolysis: Basic or enzymatic conditions convert the ethyl ester to a carboxylic acid, enhancing polarity .

Table 3: Common Reactions

Reaction TypeReagents/ConditionsProduct
Boc RemovalTFA in dichloromethaneFree amine derivative
Ester SaponificationNaOH in ethanol/waterCarboxylic acid analog
Nucleophilic SubstitutionAlkyl halides, K₂CO₃Alkylated derivatives

These modifications are critical for tuning pharmacokinetic properties in drug development.

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